molecular formula C21H22BNO2 B3030111 2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline CAS No. 867164-54-3

2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No. B3030111
CAS RN: 867164-54-3
M. Wt: 331.2
InChI Key: VOQQQNUKCRGZCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives can involve novel chemistries, as seen in the synthesis of 2-(aryl or heteroaryl)quinolin-4-amines, which demonstrated anti-HIV-1 activity . Another example is the synthesis of 4-(phenylchalcogenyl)tetrazolo[1,5-a]quinolines through a reaction of 2-azidobenzaldehyde with phenylchalcogenylacetonitriles . These methods show the versatility in synthesizing quinoline derivatives, which could be applicable to the synthesis of "2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline."

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques. For instance, the novel 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile was characterized by FT-IR, 1H NMR, 13C NMR, UV–visible spectroscopy, and mass spectral analysis . Similarly, the structure of 4-(phenylselanyl)tetrazolo[1,5-a]quinoline was confirmed by X-ray analysis . These techniques are crucial for confirming the molecular structure of synthesized compounds, including the one of interest.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions. The papers provided do not detail specific reactions for "2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline," but they do mention the synthesis of related compounds and their reactivity. For example, the reactivity of the carbonitrile group in the synthesized pyrano[3,2-c]quinoline derivative was analyzed, and the most reactive site for nucleophilic attack was identified . This type of analysis is important for understanding the chemical behavior of quinoline derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be predicted using computational methods such as Density Functional Theory (DFT). For example, the thermodynamic properties of a novel pyrano[3,2-c]quinoline derivative were calculated at different temperatures, and its nonlinear optical behavior was demonstrated through the calculation of its electric dipole moment, polarizability, and first static hyperpolarizability values . Similarly, the electronic properties and composition of the compound were obtained using Time-Dependent Density Functional Theory (TDDFT) . These studies provide a comprehensive understanding of the physical and chemical properties of quinoline derivatives.

Scientific Research Applications

Hydrolysis and Structural Analysis

A study by Son et al. (2015) on 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-quinoline demonstrated its rapid hydrolysis in air, leading to unexpected products like (quinolinium-8-yl)trihydroxyborate zwitterion or an anhydride, depending on hydrolysis conditions. This finding raises questions about the isolation of (quinolin-8-yl)boronic acid in its neutral form (Son et al., 2015).

Solvate Formation

Singh and Baruah (2009) explored solvate formation with dicarboxylic acids and quinoline, highlighting the hydrogen bond interactions and encapsulation processes in these solvates. This research is significant for understanding the solvate structures involving quinoline derivatives (Singh & Baruah, 2009).

Crystal Structure and Physicochemical Properties

Huang et al. (2021) conducted a comprehensive study on the crystal structure, conformational analysis, and physicochemical properties of related boric acid ester intermediates. They used density functional theory (DFT) to validate their findings, which is crucial for understanding the molecular structures and properties of such compounds (Huang et al., 2021).

Suzuki Cross-Coupling Reaction

Babudri et al. (2006) developed a methodology for introducing aryl and vinyl substituents in quinoline using Suzuki cross-coupling reactions. This method is important for modifying quinoline structures for various applications (Babudri et al., 2006).

Antioxidant Activity

Cahyana et al. (2020) synthesized quinoline derivatives and tested their antioxidant activities. Their research provides insight into the bioactivities of such compounds, potentially useful in therapeutic applications (Cahyana et al., 2020).

Synthesis of Modified Derivatives

Spencer et al. (2002) described the synthesis of modified phenylboronic acid derivatives, including their inhibitory activity against serine proteases. This research is relevant for developing new compounds with specific biological activities (Spencer et al., 2002).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, Carc. 2, Eye Irrit. 2, Flam. Liq. 2, STOT SE 3, Water-react 2 . It is hazardous to the respiratory system .

Mechanism of Action

Target of Action

Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to interact with alkyl or aryl alkynes and alkenes .

Mode of Action

The compound’s mode of action involves its interaction with its targets, leading to changes in their structure or function. For instance, it can participate in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .

Biochemical Pathways

The compound affects several biochemical pathways. It can participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also be involved in the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the biochemical pathways it affects. For instance, the formation of pinacol benzyl boronate or aryl boronates could have significant effects at the molecular level .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of a palladium or copper catalyst is necessary for the compound to participate in certain reactions . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

properties

IUPAC Name

2-phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BNO2/c1-20(2)21(3,4)25-22(24-20)17-12-10-16-11-13-18(23-19(16)14-17)15-8-6-5-7-9-15/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQQQNUKCRGZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705508
Record name 2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

CAS RN

867164-54-3
Record name 2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 867164-54-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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